molecular formula C14H14BrNO2S B4948029 4-bromo-N-[2-(furan-2-ylmethylsulfanyl)ethyl]benzamide

4-bromo-N-[2-(furan-2-ylmethylsulfanyl)ethyl]benzamide

Cat. No.: B4948029
M. Wt: 340.24 g/mol
InChI Key: VHDQMYKPEHFYFE-UHFFFAOYSA-N
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Description

4-bromo-N-[2-(furan-2-ylmethylsulfanyl)ethyl]benzamide is an organic compound with the molecular formula C12H10BrNO2S. This compound is characterized by the presence of a bromine atom attached to a benzamide structure, which is further linked to a furan ring through a sulfanyl-ethyl chain. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2-(furan-2-ylmethylsulfanyl)ethyl]benzamide typically involves a multi-step process:

    Bromination: The starting material, benzamide, undergoes bromination to introduce the bromine atom at the para position.

    Thioether Formation: The brominated benzamide is then reacted with 2-(furan-2-ylmethylthio)ethylamine to form the desired thioether linkage.

    Amidation: The final step involves the formation of the amide bond between the thioether and the benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[2-(furan-2-ylmethylsulfanyl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding benzamide without the bromine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Oxidized furan derivatives.

    Reduction: De-brominated benzamide.

    Substitution: Substituted benzamides with various functional groups replacing the bromine atom.

Scientific Research Applications

4-bromo-N-[2-(furan-2-ylmethylsulfanyl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(furan-2-ylmethylsulfanyl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-(furan-2-ylmethyl)benzamide: Similar structure but lacks the sulfanyl-ethyl linkage.

    3-bromo-N-(furan-2-ylmethyl)benzamide: Bromine atom is at the meta position instead of the para position.

    4-chloro-N-(furan-2-ylmethyl)benzamide: Chlorine atom replaces the bromine atom.

Uniqueness

4-bromo-N-[2-(furan-2-ylmethylsulfanyl)ethyl]benzamide is unique due to the presence of the sulfanyl-ethyl linkage, which can impart different chemical and biological properties compared to its analogs. This structural feature may influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-bromo-N-[2-(furan-2-ylmethylsulfanyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO2S/c15-12-5-3-11(4-6-12)14(17)16-7-9-19-10-13-2-1-8-18-13/h1-6,8H,7,9-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDQMYKPEHFYFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CSCCNC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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